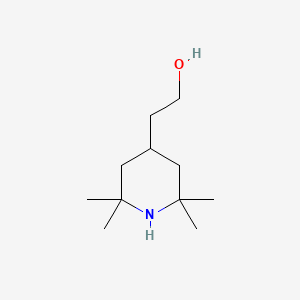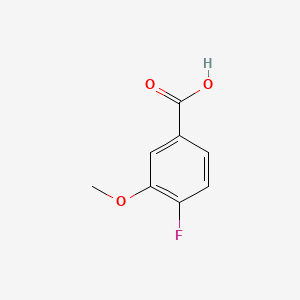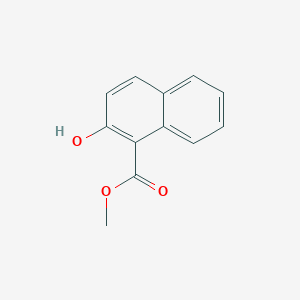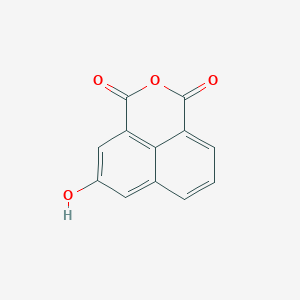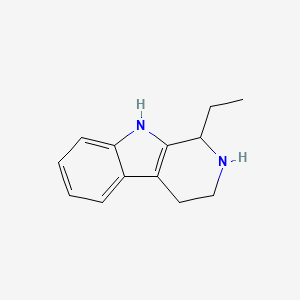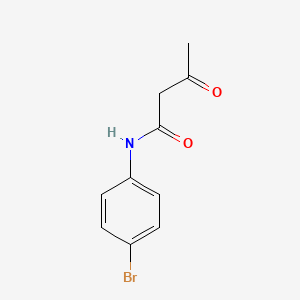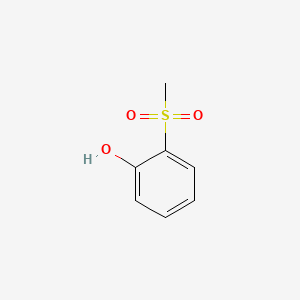
1-(4-Nitrophenyl)-1H-pyrazole
Vue d'ensemble
Description
This would involve providing a brief overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of any known chemical reactions that the compound undergoes, including the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Catalytic Reduction of 4-Nitrophenol
- Scientific Field : Nanotechnology and Catalysis .
- Summary of Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
- Methods of Application : Synthesis of various nanostructured materials and their use as a catalyst for the reduction of nitrophenol in the presence of reducing agents have been discussed . Reductions of 4-NP have been considered as universally accepted model catalytic reactions due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
- Results or Outcomes : The catalytic reduction of 4-NP by nanostructured materials allows us to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .
Reduction of Organic Dyes
- Scientific Field : Environmental Science and Pollution Research .
- Summary of Application : Ultrafine Pd nanoparticles anchored on CeO2 nanorods were synthesized via an absorption-in situ reduction method. The activity of the CeO2/Pd nanocomposites was systematically investigated toward the reduction of 4-nitrophenol (4-NP) and organic dyes including methyl blue, rhodamine B, methyl orange, and Congo red .
- Methods of Application : The CeO2/Pd nanocomposites with different weight ratios of Pd nanoparticles (10.23 wt%, 11.01 wt%, and 14.27 wt%) can almost completely reduce 4-NP .
- Results or Outcomes : The 10.23 wt% CeO2/Pd nanocomposites exhibit remarkable enhanced catalytic activity toward the reduction of organic dyes. The catalysts display ideal stability after being used for three times for the reduction of 4-NP .
Synthesis of 1-Alkyl-4-Formyl-1,2,3-triazoles
- Scientific Field : Organic Chemistry .
- Summary of Application : 1,2,3-Triazole-4-carbaldehydes are useful synthetic intermediates which may play an important role in the discovery of novel applications of the 1,2,3-triazole moiety . In this work, a one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles is described .
- Methods of Application : The synthesis makes use of the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The earlier reported reaction of FNPT with alkylamines is further explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .
- Results or Outcomes : This facilitated the complete hydrolysis of rearranged 4-iminomethyl-1,2,3-triazoles and allowed for the recycling of 4-nitrophenyl azide .
Synthesis of Anticancer, Antifungal, and Antituberculosis Agents
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Triazole-4-carbaldehydes have been prepared as intermediates in the synthesis of anticancer, antifungal, and antituberculosis agents .
- Methods of Application : 1-Substituted 4-formyl-1,2,3-triazoles are commonly prepared via a two-step synthesis involving the copper-catalyzed azide-alkyne cycloaddition reaction with azides and propargyl alcohol or acetal-protected propargyl aldehydes, followed by oxidation or hydrolysis, respectively .
- Results or Outcomes : This method has been used to synthesize a variety of bioactive compounds .
Enzymatic Cleavage
- Scientific Field : Biochemistry .
- Summary of Application : 4-Nitrophenol is a product of the enzymatic cleavage of several synthetic substrates . This process is important in various biochemical reactions.
- Methods of Application : The enzymatic cleavage typically involves the use of a strong base, such as sodium hydroxide (NaOH), which converts all product into 4-nitrophenoxide .
- Results or Outcomes : The final pH must be > ca. 9.2 to ensure more than 99% of the product is ionised .
Synthesis of Bioimaging Agents
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Triazole-4-carbaldehydes have been prepared as intermediates in the synthesis of bioimaging agents .
- Methods of Application : 1-Substituted 4-formyl-1,2,3-triazoles are commonly prepared via a two-step synthesis involving the copper-catalyzed azide-alkyne cycloaddition reaction with azides and propargyl alcohol .
- Results or Outcomes : This method has been used to synthesize a variety of bioactive compounds .
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWPAZGIVRZAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345504 | |
| Record name | 1-(4-Nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-1H-pyrazole | |
CAS RN |
3463-30-7 | |
| Record name | 1-(4-Nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

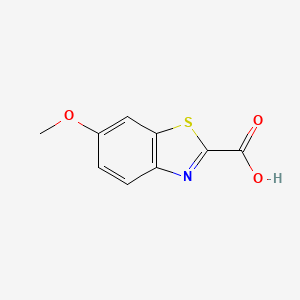
![Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1297638.png)
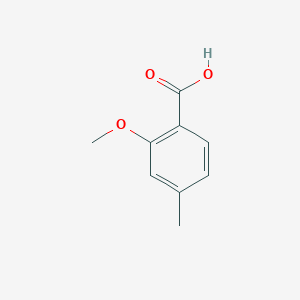
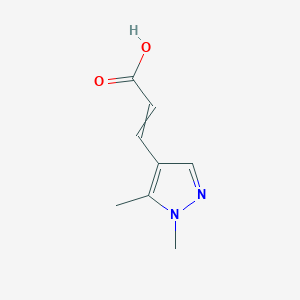
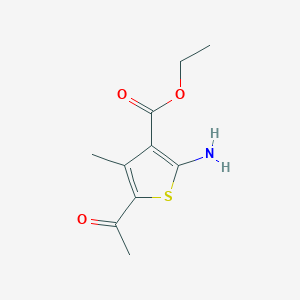
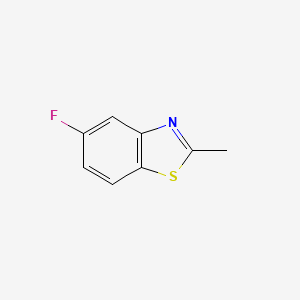
![9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1297647.png)
